molecular formula C10H15NO B3280157 1-(2-ethoxyphenyl)-N-methylmethanamine CAS No. 709651-39-8

1-(2-ethoxyphenyl)-N-methylmethanamine

Cat. No.: B3280157
CAS No.: 709651-39-8
M. Wt: 165.23 g/mol
InChI Key: FLYYNTJSTFWALY-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-N-methylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-N-methylmethanamine can be synthesized through several synthetic routes. One common method involves the alkylation of 2-ethoxyaniline with formaldehyde and methylamine under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 2-Ethoxyaniline is reacted with formaldehyde in the presence of hydrochloric acid to form an intermediate imine.

    Step 2: The intermediate imine is then reduced using sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-N-methylmethanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of aromatic amines with biological systems.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-N-methylmethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(2-Ethoxyphenyl)-N-methylmethanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8-11-2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYYNTJSTFWALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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